2-(2-Methyl-5-oxocyclohexyl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(2-methyl-5-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H14O3/c1-6-2-3-8(10)4-7(6)5-9(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChI Key |
SXKNJZWFWSRBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)CC1CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Methyl 5 Oxocyclohexyl Acetic Acid
Chemical Synthesis Approaches
The chemical synthesis of 2-(2-Methyl-5-oxocyclohexyl)acetic acid can be approached through several strategic pathways. These routes focus on the construction of the core cyclohexyl ring, followed by the introduction and modification of the necessary functional groups.
Strategies for Cyclohexyl Ring Construction and Functionalization
A primary strategy for the formation of a substituted cyclohexanone (B45756) ring is the Robinson annulation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. For the synthesis of a precursor to the target molecule, a potential pathway could involve the reaction of a suitable enolate with an α,β-unsaturated ketone.
For instance, the enolate of a β-keto ester, such as ethyl acetoacetate, could be reacted with a substituted α,β-unsaturated ketone. Subsequent methylation and decarboxylation would be required to achieve the desired substitution pattern. The Wieland-Miescher ketone, a well-known product of the Robinson annulation, exemplifies the power of this reaction in constructing bicyclic systems, which can be precursors to more complex cyclohexanone derivatives. wikipedia.org
An alternative approach involves the functionalization of a pre-existing cyclohexanone ring. For example, starting with 3-methylcyclohexanone (B152366), the acetic acid side chain can be introduced through various methods. One such method is the alkylation of the corresponding enolate with an appropriate electrophile like ethyl bromoacetate (B1195939). ubc.capressbooks.publibretexts.org The regioselectivity of enolate formation is a critical consideration in this approach.
Regioselective and Chemoselective Transformations for Oxo and Carboxylic Acid Moieties
Once a suitable cyclohexanone precursor is obtained, regioselective and chemoselective transformations are necessary to install the oxo and carboxylic acid functionalities at the correct positions.
In pathways commencing with a functionalized cyclohexene, selective oxidation of the double bond to a ketone is a key step. Reagents such as ozone followed by a reductive workup, or hydroboration-oxidation followed by oxidation of the resulting alcohol, can be employed to introduce the carbonyl group.
The introduction of the acetic acid moiety often proceeds through its ester precursor. The Reformatsky reaction provides a classic method for the formation of β-hydroxy esters from ketones and α-halo esters in the presence of zinc. nrochemistry.comunishivaji.ac.inoup.comwikipedia.orglibretexts.org For example, the reaction of 3-methylcyclohexanone with ethyl bromoacetate and activated zinc would yield a β-hydroxy ester, which can then be dehydrated and reduced to introduce the acetic acid side chain. unishivaji.ac.inoup.com It is important to note that the stereochemistry of this reaction can be influenced by the substrate and reaction conditions. oup.com
Another powerful method for carbon-carbon bond formation is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. orgsyn.orgmasterorganicchemistry.comwikipedia.orgwpmucdn.comorganic-chemistry.org The HWE reaction of a ketone with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, leads to the formation of an α,β-unsaturated ester. orgsyn.orgwikipedia.orgorganic-chemistry.org Subsequent reduction of the double bond would furnish the desired acetic acid ester side chain. The HWE reaction generally provides excellent E-selectivity for the newly formed double bond. wikipedia.orgorganic-chemistry.org
Multi-step Synthesis Pathways Utilizing Established Organic Reactions
A plausible multi-step synthesis of this compound could be envisioned starting from a readily available precursor like 3-methylcyclohexenone.
Table 1: Proposed Multi-step Synthesis Pathway
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Michael Addition | (CH₃)₂CuLi, THF | 3,5-Dimethylcyclohexanone |
| 2 | Enolate Formation and Alkylation | LDA, THF, -78 °C; then BrCH₂CO₂Et | Ethyl 2-(2-methyl-5-oxocyclohexyl)acetate |
| 3 | Hydrolysis | LiOH, THF/H₂O | This compound |
This synthetic route leverages well-established organic reactions to build the target molecule in a controlled manner.
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for the creation of chiral molecules. Enzymes can perform reactions with high regio- and enantioselectivity under mild conditions.
Asymmetric Bioreduction Strategies for Chiral Intermediates
The stereocenter at the methyl-substituted carbon of the cyclohexanone ring can be established using biocatalytic asymmetric reduction of a prochiral cyclohexenone precursor. nih.govresearchgate.netresearchgate.net Various microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs), are known to reduce carbon-carbon double bonds and carbonyl groups with high enantioselectivity. researchgate.net
For instance, the reduction of 3-methyl-2-cyclohexen-1-one (B144701) using a suitable ketoreductase could yield (R)- or (S)-3-methylcyclohexanone, depending on the enzyme used. This chiral ketone can then be carried forward in a chemical synthesis sequence.
Table 2: Examples of Biocatalytic Ketone Reduction
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |
| 3-Methylcyclopentenone | Alcohol dehydrogenase from Rhodococcus erythropolis | (S)-3-Methylcyclopentanone | >99% researchgate.net |
| Prochiral bulky ketones | Various microbes (e.g., Candida magnoliae) | Chiral alcohols | Variable, often high researchgate.net |
These examples demonstrate the potential of biocatalysis to generate chiral building blocks for the synthesis of the target molecule.
Enzyme-Mediated Functional Group Interconversions
Enzymes can also be employed for specific functional group transformations. For example, the final step in the synthesis, the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, can be efficiently catalyzed by lipases or esterases. redalyc.org This enzymatic hydrolysis often proceeds under neutral pH and room temperature, avoiding harsh basic or acidic conditions that could lead to side reactions like epimerization.
The use of hydrolases for the resolution of racemic esters is also a well-established technique. redalyc.org If a racemic mixture of the ester intermediate is synthesized, a lipase (B570770) could be used to selectively hydrolyze one enantiomer, allowing for the separation of the chiral acid and the unreacted ester.
Enantioselective and Diastereoselective Synthesis
The controlled formation of the desired stereoisomers of this compound relies on strategies that can effectively govern the three-dimensional arrangement of atoms at the newly formed chiral centers. Key approaches include the use of chiral auxiliaries to direct bond formations, the application of chiral catalysts to create a chiral environment for the reaction, and the separation of enantiomers through kinetic resolution.
Chiral induction is a powerful strategy in asymmetric synthesis where a chiral auxiliary is temporarily incorporated into an achiral substrate. uwindsor.cayork.ac.uk This auxiliary directs the stereochemical course of subsequent reactions, leading to the formation of a new stereocenter with a preferred configuration. After the desired transformation, the auxiliary can be removed and ideally recycled. york.ac.uk
For the synthesis of this compound, a chiral auxiliary could be employed to control the diastereoselective alkylation of a cyclohexanone precursor. For instance, a chiral amine, such as one derived from (S)-proline or a C2-symmetric diamine, can be condensed with a cyclohexenone derivative to form a chiral enamine. The subsequent Michael addition to an appropriate acceptor, followed by the introduction of the methyl group and the acetic acid side chain precursors, would proceed under the steric influence of the chiral auxiliary.
One common class of chiral auxiliaries is the Evans oxazolidinones. researchgate.netspringerprofessional.de An N-acyl oxazolidinone derived from a chiral amino alcohol can be used to control the stereoselective alkylation of the acetic acid side chain. The general approach is outlined below:
Attachment of Chiral Auxiliary: A suitable carboxylic acid precursor is attached to a chiral auxiliary, such as an Evans oxazolidinone.
Diastereoselective Enolate Formation and Alkylation: The N-acylated auxiliary is treated with a base to form a chiral enolate, which then reacts with an electrophile (e.g., a precursor to the 2-methyl-5-oxocyclohexyl moiety). The steric bulk of the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.
Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.
The diastereomeric excess (de) achieved in such reactions is often high, frequently exceeding 95%.
Table 1: Illustrative Diastereoselective Alkylation using a Chiral Auxiliary
| Entry | Electrophile | Chiral Auxiliary | Diastereomeric Ratio (dr) | Reference Principle |
|---|---|---|---|---|
| 1 | 2-Methylcyclohex-2-en-1-one precursor | (S)-4-Isopropyloxazolidin-2-one | >95:5 | researchgate.net |
| 2 | 2-Methylcyclohex-2-en-1-one precursor | (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol derivative | >98:2 | york.ac.uk |
Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. rsc.org
A potential organocatalytic strategy for the synthesis of this compound involves a Michael addition reaction. For example, a prochiral enolate equivalent of an acetic acid derivative could be added to 2-methylcyclohex-2-en-1-one in the presence of a chiral organocatalyst. Chiral amines, such as proline and its derivatives, are effective catalysts for such transformations, proceeding through a chiral enamine or iminium ion intermediate.
The general catalytic cycle for an organocatalytic Michael addition is as follows:
Catalyst Activation: The chiral amine catalyst reacts with the Michael acceptor (2-methylcyclohex-2-en-1-one) to form a chiral iminium ion.
Stereoselective Michael Addition: The nucleophile (the enolate of the acetic acid derivative) adds to the iminium ion from the less sterically hindered face, as directed by the chiral catalyst.
Product Release and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the product and regenerate the chiral catalyst.
This approach can provide high enantioselectivity, with enantiomeric excesses (ee) often exceeding 90%.
Table 2: Representative Organocatalytic Michael Addition for Substituted Cyclohexanones
| Entry | Michael Acceptor | Nucleophile | Chiral Catalyst | Enantiomeric Excess (ee) | Reference Principle |
|---|---|---|---|---|---|
| 1 | Cyclohex-2-en-1-one | Malonate derivative | (S)-Proline | up to 99% | rsc.org |
| 2 | 2-Methylcyclohex-2-en-1-one | Nitroalkane | Cinchona alkaloid derivative | up to 95% | nih.gov |
Kinetic resolution is a method for separating a racemic mixture of chiral molecules based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. polimi.it This technique is particularly useful when a racemic synthesis is more practical, followed by the separation of the desired enantiomer.
For this compound, enzymatic kinetic resolution offers a highly selective method for enantiomeric enrichment. Lipases are a class of enzymes that are commonly used for the resolution of racemic alcohols and esters. nih.govunits.it
The process would typically involve the esterification of the racemic carboxylic acid or the hydrolysis of a racemic ester derivative in the presence of a lipase. One enantiomer will react preferentially, leaving the other enantiomer unreacted and thus enriched. For example, the lipase-catalyzed acylation of a racemic precursor alcohol could be employed.
The key parameters in a kinetic resolution are the conversion and the enantiomeric excess of both the product and the unreacted starting material. A high enantioselectivity factor (E-value) is indicative of an efficient resolution.
Table 3: Illustrative Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclohexanol Derivative
| Entry | Substrate | Enzyme | Acylating Agent | Conversion (%) | ee of Product (%) | ee of Unreacted SM (%) | Reference Principle |
|---|---|---|---|---|---|---|---|
| 1 | rac-2-Methylcyclohexanol | Candida antarctica Lipase B (CALB) | Vinyl acetate (B1210297) | ~50 | >99 | >99 | polimi.itnih.gov |
| 2 | rac-trans-1-(2-Hydroxycyclohexyl)indole | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | ~50 | >99 | >99 | researchgate.net |
Chemical Reactivity and Derivatization in Advanced Organic Research
Reactions Involving the Ketone Functionality
The cyclic ketone moiety is a primary site for a range of chemical modifications, including stereoselective reductions, nucleophilic additions, and oxidative rearrangements.
The reduction of the ketone in 2-(2-Methyl-5-oxocyclohexyl)acetic acid yields the corresponding secondary alcohol, 2-(2-Methyl-5-hydroxycyclohexyl)acetic acid. The stereochemical outcome of this transformation is highly dependent on the reducing agent and reaction conditions.
Chemical Reduction: Standard chemical reducing agents, such as sodium borohydride (B1222165) (NaBH₄), readily reduce the ketone. However, this method typically results in a mixture of diastereomers. The hydride can attack the carbonyl carbon from either the axial or equatorial face, leading to the formation of both cis and trans isomers with respect to the existing substituents on the cyclohexane (B81311) ring. The ratio of these diastereomers is influenced by steric hindrance and torsional strain in the transition state.
Biocatalytic Reduction: In contrast, biocatalytic methods, particularly using baker's yeast (Saccharomyces cerevisiae), offer a pathway to high stereoselectivity. mdpi.com Baker's yeast has been extensively used for the asymmetric reduction of a wide variety of ketones. researchgate.net The enzymes within the yeast can selectively produce one enantiomer or diastereomer in high purity. mdpi.comresearchgate.net Studies on analogous 2-substituted cyclohexanone (B45756) derivatives have shown that yeast-mediated reductions can provide the corresponding cycloalkanols in an enantiopure form. mdpi.com This method is valued for its mild, environmentally benign reaction conditions and its ability to achieve excellent efficiency and enantioselectivity, often exceeding 98% enantiomeric excess (ee). researchgate.net
| Methodology | Typical Reagents | Key Characteristics | Expected Product |
|---|---|---|---|
| Chemical Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | - Rapid and efficient
| Mixture of diastereomeric alcohols |
| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | - High stereoselectivity (high ee/de)
| Predominantly one stereoisomer of the alcohol |
The electrophilic carbon of the ketone's carbonyl group is susceptible to attack by a wide range of nucleophiles. libretexts.org This fundamental reaction of ketones leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. openstax.org The hybridization of the carbonyl carbon changes from sp² to sp³, altering the molecular geometry from trigonal planar to tetrahedral. libretexts.org
Common nucleophilic addition reactions include:
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a new carbon-carbon bond and a tertiary alcohol upon acidic workup.
Cyanohydrin Formation: The addition of cyanide ion (from HCN or a salt like KCN) yields a cyanohydrin, which is a valuable synthetic intermediate.
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the ketone into an alkene, replacing the C=O double bond with a C=C double bond.
Condensation reactions involve the initial nucleophilic addition followed by the elimination of a small molecule, typically water. openstax.org These reactions are common with nitrogen-based nucleophiles. khanacademy.org For instance, primary amines react to form imines, while secondary amines yield enamines. These derivatives are significant in various synthetic pathways.
| Nucleophile Type | Example Reagent | Initial Product | Final Product Class |
|---|---|---|---|
| Carbon Nucleophile | Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | Tertiary Alcohol |
| Nitrogen Nucleophile | Hydroxylamine (B1172632) (NH₂OH) | Carbinolamine | Oxime |
| Phosphorus Nucleophile | Triphenylphosphine (B44618) ylide ((C₆H₅)₃P=CH₂) | Betaine/Oxaphosphetane | Alkene |
The ketone functionality can undergo oxidative cleavage through the Baeyer-Villiger oxidation. This reaction transforms a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com Common reagents for this transformation are peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org
The reaction is regiospecific, with the migratory aptitude of the adjacent carbon groups determining which C-C bond is cleaved. The general order of migratory ability is: tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org For this compound, the oxygen atom would preferentially insert between the carbonyl carbon and the more substituted carbon atom (the tertiary carbon bearing the methyl group). This regioselectivity has been observed in the oxidation of analogous compounds like 2-methylcyclohexanone (B44802). harvard.eduacs.org The Baeyer-Villiger oxidation is a powerful tool for synthesizing lactones, which are important structural motifs in many natural products.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group provides a second reactive handle on the molecule, allowing for derivatization through esterification, amidation, and decarboxylation, among other transformations.
Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. The classic Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst. Other methods, such as reaction with alkyl halides or using coupling agents, are also employed. nih.gov Ester derivatives are often synthesized to increase the molecule's volatility for gas chromatography analysis, to modify its solubility, or to act as protecting groups during multi-step syntheses.
Amidation: The formation of amides from the carboxylic acid is typically achieved by activating the carboxyl group, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an acyl chloride. Direct amidation between carboxylic acids and amines is also possible using specific catalysts. organic-chemistry.org Amide derivatives are synthesized for a wide range of research purposes, including the preparation of novel bioactive compounds and the creation of specific ligands for biochemical studies.
| Transformation | Typical Reagents | Product Functional Group | Research Application |
|---|---|---|---|
| Esterification | Methanol (CH₃OH), H⁺ catalyst | Methyl Ester | Increase volatility for GC analysis, synthetic intermediate |
| Amidation | Ammonia (NH₃), coupling agent | Primary Amide | Synthesis of peptide analogues, creation of new chemical libraries |
| Acyl Halide Formation | Thionyl chloride (SOCl₂) | Acyl Chloride | Highly reactive intermediate for further derivatization |
Decarboxylation is a reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The ease of this reaction is highly dependent on the molecular structure. Carboxylic acids that have a carbonyl group at the β-position (beta-keto acids) undergo decarboxylation relatively easily upon heating via a cyclic transition state. masterorganicchemistry.com
However, this compound is a γ-keto acid (the ketone is at the gamma position relative to the carboxyl group). It does not possess the required β-carbonyl structure for facile thermal decarboxylation. Therefore, removing the carboxylic acid group from this compound requires more specific and often harsher reaction conditions. Potential, though not spontaneous, pathways for decarboxylation include radical-based methods like the Barton decarboxylation or certain oxidative processes. wikipedia.org These reactions proceed through different, non-concerted mechanisms involving radical or ionic intermediates. youtube.com
Reactions of the Cyclohexyl Ring System
The chemical behavior of this compound is largely dictated by the interplay between its two primary functional groups: the ketone on the cyclohexyl ring and the carboxylic acid side chain. The cyclohexyl ring, in particular, serves as a versatile scaffold for a variety of transformations, allowing for structural modifications that are crucial in synthetic organic chemistry. These reactions include alterations to the ring size through expansion and contraction, as well as modifications of the carbonyl group to introduce unsaturation or new stereocenters.
Altering the carbocyclic framework of molecules is a fundamental strategy in the synthesis of complex organic structures. For this compound, the ketone functionality is the key handle for initiating such transformations.
Ring Expansion: The most prominent ring expansion reaction for cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction converts a cyclic ketone into a larger lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgyoutube.com When applied to this compound, this oxidation would result in a seven-membered caprolactone (B156226) derivative. The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgthermofisher.com
A critical aspect of the Baeyer-Villiger oxidation is its regioselectivity—that is, on which side of the carbonyl group the oxygen atom is inserted. This is determined by the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge during the rearrangement step will preferentially migrate. organic-chemistry.org For the substrate , the carbonyl is flanked by a secondary carbon (C4) and a tertiary carbon (C6, bearing the acetic acid side chain). Generally, the order of migratory aptitude is tertiary > secondary > primary. organic-chemistry.org Therefore, the tertiary carbon (C6) is expected to migrate, leading to the formation of 2-(3-Methyl-6-oxooxepan-3-yl)acetic acid. Theoretical studies on substituted cyclohexanones have shown that both steric and electronic factors, such as dipole interactions and the stability of transition states, contribute to the final regiochemical outcome. acs.orgresearchgate.net
| Reaction | Reagent(s) | Key Intermediate | Expected Product | Controlling Factor |
|---|---|---|---|---|
| Baeyer-Villiger Oxidation | m-CPBA, Peroxyacetic acid, H₂O₂/Lewis Acid | Criegee Intermediate | Seven-membered lactone | Migratory aptitude of adjacent carbons |
Ring Contraction: Ring contraction of a six-membered ring to a five-membered ring is a synthetically valuable transformation. For a cyclic ketone like this compound, this can be achieved through rearrangements such as the Favorskii rearrangement or the Wolff rearrangement. wikipedia.orgwikipedia.org
The Favorskii rearrangement requires an α-halo ketone as the starting material. wikipedia.orgddugu.ac.inorganic-chemistry.org Therefore, the parent compound would first need to be halogenated at the C4 or C6 position. Treatment of the resulting α-halo ketone with a base (e.g., an alkoxide) would induce a rearrangement. slideshare.net The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a ring-contracted carboxylic acid derivative. wikipedia.orgddugu.ac.in This process would convert the cyclohexanone ring into a cyclopentanecarboxylic acid derivative.
The Wolff rearrangement provides another route for ring contraction. wikipedia.orgorganic-chemistry.org This reaction begins with an α-diazoketone, which can be synthesized from the parent ketone. youtube.com Upon thermal, photochemical, or metal-catalyzed (e.g., silver(I) oxide) activation, the α-diazoketone loses nitrogen gas to form a carbene. organic-chemistry.orgmdpi.com This is followed by a 1,2-rearrangement to produce a ketene (B1206846) intermediate, which results in the contraction of the ring. wikipedia.orgyoutube.com The highly reactive ketene can then be trapped by a nucleophile, such as water or an alcohol, to yield the final cyclopentylacetic acid or its corresponding ester. organic-chemistry.org
| Method | Required Precursor | Key Intermediate | Typical Reagents | Final Product Type |
|---|---|---|---|---|
| Favorskii Rearrangement | α-Halo ketone | Cyclopropanone | Base (e.g., NaOMe) | Cyclopentanecarboxylic acid ester |
| Wolff Rearrangement | α-Diazo ketone | Ketene | Heat, Light, or Ag₂O | Cyclopentylacetic acid or ester |
Double Bond Formation: The ketone group at C5 is a convenient starting point for introducing a carbon-carbon double bond into the cyclohexyl ring. One of the most common methods for this transformation is the Wittig reaction . organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves treating the ketone with a phosphonium (B103445) ylide (a Wittig reagent). libretexts.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form a stable triphenylphosphine oxide and the desired alkene. masterorganicchemistry.com By choosing the appropriate ylide, a variety of substituents can be introduced at the newly formed double bond. For instance, using methylenetriphenylphosphorane (B3051586) would result in an exocyclic methylene (B1212753) group at the C5 position.
Alternatively, a double bond can be formed via an elimination reaction. This requires a two-step process: first, the ketone is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄). The resulting 2-(5-hydroxy-2-methylcyclohexyl)acetic acid can then be subjected to acid-catalyzed dehydration (e.g., using sulfuric or phosphoric acid) to eliminate water and form a double bond within the ring. upenn.eduyoutube.com According to Zaitsev's rule, this elimination would favor the formation of the more substituted alkene, 2-(2-Methylcyclohex-4-en-1-yl)acetic acid.
Hydrogenation Reactions: Hydrogenation reactions are used to reduce the carbonyl group or any existing double bonds. Catalytic hydrogenation of the ketone in this compound over a metal catalyst (such as platinum, palladium, or nickel) with hydrogen gas will reduce the ketone to a secondary alcohol. documentsdelivered.comdocumentsdelivered.comprinceton.edu This reduction creates a new stereocenter at C5, leading to the formation of diastereomeric alcohols. The stereochemical outcome of the reaction (i.e., the ratio of the cis and trans diastereomers) is influenced by the catalyst, solvent, and reaction conditions. documentsdelivered.com The presence of the bulky methyl and acetic acid groups on the ring will sterically direct the approach of hydrogen to the catalyst surface, influencing the final product distribution. Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a catalyst, is another method to achieve this reduction. researchgate.net
Derivatization for Spectroscopic and Chromatographic Analysis in Research
In many research contexts, particularly in metabolomics and analytical chemistry, it is necessary to chemically modify analytes to improve their properties for analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govjfda-online.com For this compound, both the carboxylic acid and ketone functionalities are targets for derivatization.
The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte. nih.gov For a keto-acid, a two-step derivatization is often employed:
Oximation: The ketone group is reacted with an oximation reagent, such as methoxyamine hydrochloride (MeOx). youtube.com This converts the carbonyl group into a methoxime derivative. This step is crucial as it "locks" the ketone, preventing it from undergoing tautomerization which could otherwise lead to multiple derivative peaks and complicate the analysis. youtube.com
Esterification/Silylation: The carboxylic acid group and any other active hydrogens are then derivatized. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. youtube.com This significantly increases the volatility of the compound. Alternatively, the carboxylic acid can be converted to a methyl ester using reagents like methanolic HCl. aocs.org
For LC-MS analysis, derivatization can be used to enhance ionization efficiency and improve chromatographic retention. nih.govacs.org The ketone can be derivatized with hydrazines, such as 2-hydrazinoquinoline, to form stable hydrazones that ionize well in the mass spectrometer. nih.gov The carboxylic acid can also be derivatized to improve its chromatographic behavior. For instance, using O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) can derivatize the keto group, making the molecule suitable for sensitive detection. researchgate.net
| Analytical Technique | Target Functional Group | Derivatization Reaction | Common Reagent(s) | Purpose |
|---|---|---|---|---|
| GC-MS | Ketone | Oximation | Methoxyamine hydrochloride (MeOx) | Prevent tautomerization, stabilize |
| Carboxylic Acid | Silylation / Esterification | MSTFA, Methanolic HCl | Increase volatility and thermal stability | |
| LC-MS/MS | Ketone | Hydrazone Formation | 2-Hydrazinoquinoline (HQ) | Enhance ionization efficiency |
| Ketone | Oximation | PFBHA | Improve detection sensitivity |
Stereochemical Investigations and Control
Determination of Absolute and Relative Stereochemistry
The definitive determination of the absolute and relative stereochemistry of a chiral molecule like 2-(2-Methyl-5-oxocyclohexyl)acetic acid would typically rely on a combination of spectroscopic and crystallographic techniques.
Relative Stereochemistry: The relationship between the two stereocenters (cis or trans) can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J values) between the protons at C2 and C5, as well as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of these protons and thus the relative orientation of the methyl and acetic acid groups.
Absolute Stereochemistry: Determining the absolute configuration (R/S designation) is more complex. X-ray crystallography of a single crystal of one of the pure stereoisomers or a suitable crystalline derivative is the most unambiguous method. Alternatively, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed. The experimental CD spectrum can be compared with a theoretically calculated spectrum to assign the absolute configuration. Chemical correlation to a compound of known absolute stereochemistry is another established method.
Factors Influencing Diastereoselectivity in Synthetic Pathways
The diastereoselectivity in the synthesis of this compound would be highly dependent on the chosen synthetic route. Key factors that would influence the ratio of diastereomers formed include:
Steric Hindrance: The approach of reagents to the cyclohexanone (B45756) precursor would be influenced by the steric bulk of existing substituents. For instance, in a reduction of a ketone at C5, the approach of a hydride reagent could be directed by the methyl group at C2, leading to a preference for one diastereomer over the other.
Reagent Control: The choice of reagents can play a critical role. Bulky reducing agents or catalysts may exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state.
Thermodynamic vs. Kinetic Control: The reaction conditions (e.g., temperature, reaction time) can favor either the thermodynamically more stable product or the kinetically formed product. The relative stability of the diastereomeric products and the transition states leading to them would be a key consideration.
A hypothetical synthetic approach involving the alkylation of 2-methylcyclohexanone (B44802) with an acetate (B1210297) equivalent would likely result in a mixture of diastereomers. The stereochemical outcome would be influenced by the geometry of the enolate (thermodynamic vs. kinetic) and the direction of approach of the electrophile.
Methods for Enantiomeric Excess (ee) Determination in Research
To determine the enantiomeric excess (ee) of a sample of this compound, several analytical techniques are commonly employed in research.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most common and reliable method. The enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and allowing for their separation and quantification.
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral auxiliary, such as a chiral lanthanide shift reagent, the NMR signals of the enantiomers can be resolved. The integration of these distinct signals allows for the determination of the enantiomeric ratio. Derivatization with a chiral agent, such as Mosher's acid, to form diastereomeric esters can also lead to separable signals in the NMR spectrum.
The following table summarizes these common methods:
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | High accuracy and resolution. | Requires specialized columns. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR spectra. | Rapid analysis. | Can suffer from signal overlap; requires pure reagents. |
| NMR with Chiral Derivatizing Agents | Covalent formation of diastereomers with distinct NMR spectra. | Can be very accurate. | Requires chemical modification of the analyte. |
Conformational Analysis of the Cyclohexyl Ring System
The cyclohexyl ring of this compound will predominantly adopt a chair conformation to minimize angle and torsional strain. The two substituents, the methyl group and the acetic acid group, can occupy either axial or equatorial positions.
The relative stability of the possible chair conformations is determined by steric interactions, particularly 1,3-diaxial interactions. Generally, substituents prefer to occupy the equatorial position to avoid steric strain with the axial hydrogens on the same side of the ring.
For a disubstituted cyclohexane (B81311) like this, the conformational equilibrium would depend on the relative stereochemistry (cis or trans):
Trans Isomers: In a trans isomer, the substituents are on opposite faces of the ring. This allows for a conformation where both the methyl and the acetic acid groups can be in equatorial positions, which would be the most stable conformation.
Cis Isomers: In a cis isomer, the substituents are on the same face of the ring. This necessitates that one group is axial while the other is equatorial. The preferred conformation would place the larger group in the equatorial position to minimize 1,3-diaxial interactions. The relative steric bulk of the methyl group versus the acetic acid group would determine the favored conformation.
Computational chemistry methods, alongside experimental techniques like variable-temperature NMR, would be powerful tools to investigate the energies of the different conformations and the dynamics of the ring flip.
Biochemical and Biological Research Perspectives
Enzyme Interaction Studies and Inhibitory Mechanisms
There is currently no available scientific literature detailing the interaction of 2-(2-Methyl-5-oxocyclohexyl)acetic acid with any enzymes. Research on its potential inhibitory mechanisms, including any studies related to enzymes such as 5-Lipoxygenase, has not been found.
Exploration of Roles in Biochemical Pathways and Cellular Processes
Information regarding the role of this compound in any biochemical pathways or cellular processes is not present in the reviewed scientific literature.
Receptor Binding Affinity and Ligand-Target Interaction Studies
No studies on the receptor binding affinity of this compound have been identified. Data on its potential as a ligand and its interactions with biological targets are not available.
Structure-Activity Relationship (SAR) Investigations in a Research Context
There are no published structure-activity relationship (SAR) investigations for this compound. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity, but this information is not available for this specific molecule.
Biosynthesis and Natural Occurrence
Identification in Natural Sources (e.g., Plant Extracts)
Direct identification of 2-(2-Methyl-5-oxocyclohexyl)acetic acid in specific plant extracts or other natural sources is not extensively documented in publicly available scientific literature. However, the presence of structurally related cyclohexyl compounds in the plant kingdom is well-established. For instance, cyclohexanecarboxylic acid and cyclohexylacetic acid have been identified as components of naphthenic acid and have been studied for their effects on plant growth. nih.gov Cyclohexene epoxides are another class of related compounds found in plants, particularly within the Uvaria genus. nih.gov
The typical methodology for identifying novel compounds in plant extracts involves a series of sophisticated analytical techniques. A general workflow is outlined in the table below.
| Step | Technique | Purpose |
| 1. Extraction | Solvent Extraction (e.g., with methanol, ethanol, or ethyl acetate) | To isolate a crude mixture of compounds from the plant material. |
| 2. Fractionation | Liquid-Liquid Partitioning, Column Chromatography (e.g., Silica Gel, Sephadex) | To separate the crude extract into fractions of decreasing complexity based on polarity or size. |
| 3. Isolation | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | To purify individual compounds from the fractions. |
| 4. Structure Elucidation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC), Infrared (IR) Spectroscopy, X-ray Crystallography | To determine the exact chemical structure of the isolated compound. |
Given the existence of other cyclohexyl derivatives in plants, it is plausible that this compound could be a minor constituent of certain plant species, awaiting discovery through such rigorous analytical methods.
Elucidation of Proposed Biosynthetic Pathways for Related Cyclohexyl Compounds
The biosynthesis of the cyclohexyl ring in many natural products is derived from the shikimate pathway. nih.govnih.gov This essential metabolic route is responsible for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae. nih.govwikipedia.org The key intermediate, shikimic acid, can serve as a precursor for the formation of cyclohexanecarboxyl-CoA (CHC-CoA). nih.gov
The proposed pathway for the formation of CHC-CoA from shikimate involves a series of enzymatic reactions. While the complete pathway for this compound is not elucidated, a plausible route can be inferred from the known biosynthesis of cyclohexanecarboxylic acid and other related compounds. The initial steps likely mirror the conversion of shikimate to CHC-CoA. Subsequent modifications, such as methylation, oxidation, and side-chain elongation, would then lead to the final structure.
A hypothetical biosynthetic pathway could involve the following stages:
Formation of the Cyclohexyl Ring: The shikimate pathway provides the core cyclohexyl structure.
Conversion to a CoA Ester: An acyl-CoA synthetase would activate a cyclohexyl precursor, such as cyclohexanecarboxylic acid, by attaching it to coenzyme A.
Ring Modifications: A series of enzymatic reactions, including those catalyzed by methyltransferases and oxidoreductases, would introduce the methyl group and the ketone functionality at positions 2 and 5, respectively.
Side-Chain Elongation: The acetic acid side chain could be added through various biochemical mechanisms, potentially involving acetyl-CoA.
Characterization of Enzymatic Systems Involved in Natural Production
The enzymatic machinery responsible for the biosynthesis of cyclohexyl compounds is a subject of ongoing research. Key enzyme families that are likely involved in the formation of this compound include:
Acyl-CoA Synthetases/Ligases: These enzymes are crucial for activating carboxylic acids by converting them into their corresponding CoA esters, a necessary step for many subsequent biochemical transformations.
Dehydrogenases: These enzymes catalyze oxidation-reduction reactions. In the context of cyclohexyl compound biosynthesis, acyl-CoA dehydrogenases are involved in the introduction of double bonds within the ring structure. nih.gov
Methyltransferases: The introduction of the methyl group at the C-2 position of the cyclohexyl ring would be catalyzed by a specific methyltransferase, utilizing a methyl donor such as S-adenosyl methionine (SAM).
Oxidoreductases/Monooxygenases: The formation of the ketone group at the C-5 position is an oxidative process likely catalyzed by an oxidoreductase or a monooxygenase, such as a cytochrome P450 enzyme.
The table below summarizes the key enzyme classes and their putative roles in the biosynthesis of the target compound.
| Enzyme Class | Putative Function in the Biosynthesis of this compound |
| Shikimate Pathway Enzymes | Formation of the initial cyclohexyl ring precursor from primary metabolites. nih.govwikipedia.org |
| Acyl-CoA Synthetase | Activation of a cyclohexylcarboxylic acid intermediate to its CoA ester. |
| Methyltransferase | Addition of a methyl group to the cyclohexyl ring. |
| Oxidoreductase/Monooxygenase | Oxidation of a hydroxyl group to a ketone at the C-5 position. |
| Elongases/Thiolases | Addition of the acetic acid side chain. |
Further research, including gene cluster identification in potential producing organisms and in vitro characterization of these enzymes, is necessary to fully elucidate the precise biosynthetic pathway of this compound.
Advanced Analytical Methodologies for Structural Elucidation and Quantification in Research
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy. For 2-(2-Methyl-5-oxocyclohexyl)acetic acid, HRMS would be used to measure its mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous confirmation of its molecular formula, C9H14O3. Techniques such as HPLC-Q-TOF/MS (High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) are particularly effective for analyzing keto acids, offering high selectivity and resolution that ensure accurate results. nih.gov
The analysis would involve ionizing the molecule, typically using electrospray ionization (ESI) in negative mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. The high resolving power of the mass analyzer (e.g., TOF or Orbitrap) distinguishes the analyte's exact mass from other ions with the same nominal mass. This precision is crucial for differentiating between potential elemental compositions. While keto acids can be unstable, derivatization is often employed to enhance stability and detection, though modern HRMS methods can also directly analyze the underivatized compound. nih.govresearchgate.netnih.gov
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C9H14O3 |
| Theoretical Monoisotopic Mass | 186.0943 Da |
| Observed Ion (ESI Negative) | [M-H]⁻ |
| Predicted m/z of [M-H]⁻ | 185.0865 |
| Expected Mass Accuracy | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques for Structural and Stereochemical Assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound, including its connectivity and stereochemistry. ethernet.edu.etnih.gov A full NMR analysis of this compound would involve a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
¹H NMR: The proton NMR spectrum would reveal distinct signals for each unique proton in the molecule. Key expected resonances include a broad singlet for the carboxylic acid proton (typically δ 10-12 ppm), signals for the protons on the carbon adjacent to the carbonyl (α-protons, δ 2.0-2.5 ppm), and a complex multiplet pattern for the remaining cyclohexyl and acetic acid methylene (B1212753) protons. The chemical shift and coupling constants (J-values) between adjacent protons would provide critical information about their spatial relationships, helping to infer the conformation of the cyclohexyl ring and the relative stereochemistry of the substituents. tamu.edu
¹³C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to each carbon atom. The carbonyl carbons would be the most downfield, with the carboxylic acid carbon expected around δ 175-185 ppm and the ketone carbon around δ 200-215 ppm. openstax.org The remaining aliphatic carbons would appear in the upfield region (δ 20-60 ppm).
2D NMR: Two-dimensional techniques are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, identifying which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the acetic acid side chain to the cyclohexyl ring and confirming the positions of the methyl group and ketone.
NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the stereochemical arrangement by identifying protons that are close in space, regardless of their bonding connectivity. This would be vital for assigning the relative stereochemistry of the three chiral centers. springernature.com
| Carbon Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| Carboxylic Acid (C=O) | 175 - 185 | OH | 10 - 12 |
| Ketone (C=O) | 205 - 215 | - | - |
| CH-COOH | 40 - 50 | CH | 2.3 - 2.8 |
| CH-CH₃ | 30 - 40 | CH | 1.5 - 2.0 |
| Cyclohexyl CH₂ | 20 - 45 | CH₂ | 1.2 - 2.5 |
| Methyl (CH₃) | 15 - 25 | CH₃ | 0.8 - 1.2 |
Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Analysis
Given that this compound possesses three stereocenters, it can exist as 2³ = 8 possible stereoisomers (four pairs of enantiomers). Chiral chromatography is the definitive method for separating these stereoisomers and determining the enantiomeric purity of a sample. numberanalytics.com High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this analysis due to the compound's polarity and low volatility. nih.gov
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org Common CSPs that are effective for separating a wide range of chiral compounds, including acids, are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.govwikipedia.org The method involves dissolving the sample in a suitable mobile phase (a mixture of solvents like hexane (B92381) and an alcohol for normal-phase, or acetonitrile/methanol and a buffer for reversed-phase) and pumping it through the chiral column.
Alternatively, an indirect method can be used where the racemic acid is derivatized with a chiral agent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. nih.govnih.gov However, direct chiral HPLC is often preferred for its simplicity. The development of a successful method would involve screening different CSPs and mobile phases to achieve baseline resolution of all stereoisomers. rsc.org
| Parameter | Condition |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (B130326)/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Outcome | Separation of up to 8 stereoisomers with distinct retention times |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions from its carboxylic acid and ketone moieties.
The carboxylic acid functional group gives rise to two very prominent signals:
A very broad O-H stretching band, typically appearing between 2500 and 3300 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding, which causes the carboxylic acid to exist as a dimer in the condensed phase. orgchemboulder.comspectroscopyonline.com
A strong, sharp C=O (carbonyl) stretching band, expected in the range of 1690-1760 cm⁻¹. For a saturated aliphatic acid, this peak typically appears around 1710 cm⁻¹. openstax.orgorgchemboulder.com
The ketone functional group also has a strong C=O stretching absorption. For a saturated cyclic ketone, this band is expected around 1715 cm⁻¹. quora.comlibretexts.org In this molecule, the ketone and carboxylic acid carbonyl stretches may overlap, potentially forming a single, slightly broadened, intense peak. Other notable peaks would include C-H stretching from the methyl and methylene groups (around 2850-3000 cm⁻¹) and the C-O stretch of the carboxylic acid (1210-1320 cm⁻¹). orgchemboulder.comspectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong, Sharp |
| Ketone | C=O stretch | 1705 - 1725 | Strong, Sharp |
| Alkyl C-H | C-H stretch | 2850 - 3000 | Medium-Strong, Sharp |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov It provides unambiguous information on bond lengths, bond angles, and, most importantly, the absolute and relative stereochemistry of all chiral centers.
To perform this analysis, the compound must first be grown into a high-quality single crystal. While the parent acid itself may or may not crystallize readily, suitable crystalline derivatives can often be prepared. acs.org For instance, forming a salt with a chiral amine or converting the carboxylic acid to an amide or ester with a molecule known to promote crystallization can yield crystals suitable for analysis. nih.gov
Once a suitable crystal is obtained and exposed to an X-ray beam, the resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of every atom in the crystal lattice is determined. nih.gov This would definitively establish the conformation of the cyclohexanone (B45756) ring (e.g., chair, boat) and the spatial orientation (axial/equatorial) of the methyl and acetic acid substituents, thereby resolving all stereochemical questions. researchgate.netresearchgate.net
| Parameter | Type of Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Atomic Coordinates | x, y, z for each atom |
| Bond Lengths & Angles | Precise geometric parameters |
| Absolute Stereochemistry | Unambiguous assignment of R/S configuration at all chiral centers |
Computational and Theoretical Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to predict the three-dimensional structures of molecules and simulate their dynamic behavior over time. nih.gov For a molecule like 2-(2-Methyl-5-oxocyclohexyl)acetic acid, these simulations would typically be initiated by constructing a 3D model of the molecule and then placing it within a simulated environment, such as a water box, to mimic physiological conditions. nih.gov
MD simulations for similar cyclic molecules, like cyclohexane (B81311) and its derivatives, have been effectively used to explore their conformational flexibility and the transitions between different chair and boat forms. researchgate.net These simulations employ force fields, which are sets of parameters that define the potential energy of the system, to calculate the forces between atoms and predict their subsequent motions. mdpi.com For this compound, a simulation would likely reveal rapid conformational changes of the cyclohexane ring, influenced by the steric and electronic properties of the methyl, oxo, and acetic acid substituents. The interactions of the carboxylic acid group with the surrounding solvent molecules would also be a key aspect of the simulation, providing insights into its solvation and potential for hydrogen bonding.
Advanced MD techniques, such as quantum mechanics/molecular mechanics (QM/MM), could be employed to study reactive processes, where a small, reactive part of the molecule is treated with higher-level quantum mechanical methods while the rest of the system is modeled with classical mechanics. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. nih.govekb.eg For this compound, DFT calculations could provide valuable information about its molecular orbitals, charge distribution, and electrostatic potential.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's stability, with a smaller gap often suggesting higher reactivity. mdpi.com For a substituted cyclohexanone (B45756) like the title compound, the HOMO is likely to be localized around the carbonyl group and the oxygen of the carboxylic acid, while the LUMO would also be associated with the carbonyl group's π* anti-bonding orbital. nih.gov
The molecular electrostatic potential (MEP) map would visualize the regions of positive and negative charge on the molecule's surface. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the carboxylic acid group, indicating their susceptibility to electrophilic attack, and positive potential around the acidic proton of the carboxylic acid, highlighting its potential for donation.
Global reactivity descriptors, such as chemical hardness and electrophilicity, can also be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com These calculations would help in predicting how this compound might behave in various chemical reactions.
| Property | Predicted Characteristic | Basis of Prediction |
| HOMO-LUMO Gap | Moderate, indicating reasonable stability but potential for reactivity. | DFT studies on similar ketones and carboxylic acids. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl and carboxyl oxygens; positive potential around the acidic proton. | General principles of electronic distribution in organic molecules. |
| Reactivity | The carbonyl group is susceptible to nucleophilic attack, and the carboxylic acid can undergo deprotonation and esterification. | Known reactivity of ketones and carboxylic acids. |
Detailed Conformational Landscape Analysis
For this compound, both the methyl group at the 2-position and the acetic acid group at the 5-position (relative to the oxo group at C1) will influence the preferred conformation. Generally, bulkier substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions, which are a source of steric strain.
Given the substituents, several stereoisomers are possible. For a trans-isomer, one substituent would be in an up position and the other in a down position relative to the ring plane. In a cis-isomer, both substituents would be on the same side of the ring. For each of these, two chair conformations are possible through a ring-flip. The relative stability of these conformers would depend on the balance of steric interactions.
A detailed conformational analysis using computational methods would involve systematically exploring the potential energy surface to identify all stable conformers and their relative energies. uc.pt This would likely reveal that the most stable conformer is the one where the larger acetic acid group and the methyl group occupy equatorial positions.
| Conformer | Substituent Positions | Predicted Relative Stability |
| trans-diequatorial | Methyl (equatorial), Acetic Acid (equatorial) | Most stable |
| trans-diaxial | Methyl (axial), Acetic Acid (axial) | Least stable |
| cis-equatorial-axial | One substituent equatorial, one axial | Intermediate stability |
| cis-axial-equatorial | One substituent axial, one equatorial | Intermediate stability |
In Silico Ligand-Target Docking and Interaction Predictions
In silico ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is widely used in drug discovery to identify potential drug candidates and understand their mechanism of action. umm.ac.idnih.gov
Given the structural features of this compound, particularly the carboxylic acid moiety, it could potentially interact with enzymes that recognize acidic substrates. For instance, cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs), have an active site that accommodates acidic molecules like arachidonic acid. umm.ac.idmdpi.com Many NSAIDs, such as diclofenac (B195802) and indomethacin, possess a carboxylic acid group that is crucial for their binding to the COX active site. umm.ac.id
A hypothetical docking study of this compound into the active site of COX-2 could reveal potential binding modes. It is plausible that the carboxylic acid group would form hydrogen bonds with key amino acid residues in the active site, such as arginine and tyrosine. The cyclohexanone ring and the methyl group could engage in hydrophobic interactions with other residues, further stabilizing the complex.
The results of such a docking study could provide insights into whether this compound has the potential to act as a COX inhibitor. nih.govresearchgate.net However, it is important to note that these are speculative predictions and would require experimental validation.
| Potential Target | Key Interactions | Rationale |
| Cyclooxygenase-2 (COX-2) | Hydrogen bonding (acetic acid), hydrophobic interactions (cyclohexane ring, methyl group) | Structural similarity to some NSAIDs with a carboxylic acid moiety. umm.ac.idmdpi.com |
| Other enzymes recognizing acidic substrates | Electrostatic and hydrogen bonding interactions | The presence of a carboxylic acid group is a common feature in many enzyme substrates. |
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. smu.edursc.org For this compound, computational methods could be used to investigate various potential reactions.
One area of interest could be the photochemical reactions of the cyclohexanone moiety. Computational studies on cyclohexanone have shown that upon photoexcitation, the molecule can undergo ring-opening via cleavage of the Cα-C bond, leading to the formation of a diradical intermediate. nih.govbeilstein-journals.org This intermediate can then undergo various subsequent reactions. Similar computational studies on this compound could predict the likely photochemical pathways and products.
Another potential reaction for investigation is the elimination reaction of the ketone. Computational studies on the elimination of other ketones have shown that these reactions can proceed through a six-membered cyclic transition state. researchgate.net For this compound, a similar mechanism could be explored, where the carbonyl oxygen abstracts a gamma-hydrogen, leading to the formation of an enol and an alkene.
DFT calculations would be crucial in these studies to determine the geometries of reactants, transition states, and products, as well as the activation energies for each step of the reaction. researchgate.net This information would provide a detailed understanding of the reaction mechanism at a molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
